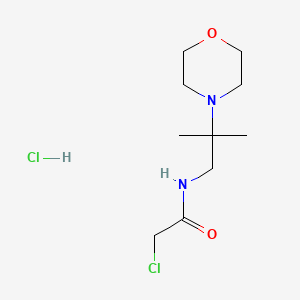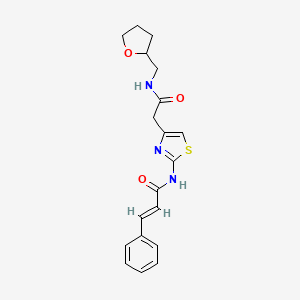
2-溴-5-嘧啶-2-基吡嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-pyrimidin-2-ylpyrazine is a heterocyclic compound that contains both pyrimidine and pyrazine rings
科学研究应用
2-Bromo-5-pyrimidin-2-ylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用机制
The bromine atom in “2-Bromo-5-pyrimidin-2-ylpyrazine” could potentially make this compound a good candidate for various organic reactions, such as Suzuki-Miyaura cross-coupling reactions . In these reactions, a carbon-boron bond is formed, which is a key step in the synthesis of many complex organic compounds .
The pyrimidine ring in “2-Bromo-5-pyrimidin-2-ylpyrazine” could potentially interact with biological targets. Pyrimidine derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
生化分析
Biochemical Properties
It is known that pyrimidine derivatives play a significant role in biological systems . They are key components of nucleic acids and are involved in various biochemical reactions . The bromine atom in 2-Bromo-5-pyrimidin-2-ylpyrazine could potentially enhance its reactivity, allowing it to interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 2-Bromo-5-pyrimidin-2-ylpyrazine on cellular function over time in laboratory settings are yet to be investigated .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 2-Bromo-5-pyrimidin-2-ylpyrazine in animal models .
Subcellular Localization
The subcellular localization of 2-Bromo-5-pyrimidin-2-ylpyrazine and any effects on its activity or function are yet to be investigated .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-pyrimidin-2-ylpyrazine typically involves the bromination of 5-pyrimidin-2-ylpyrazine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide under reflux conditions. The reaction proceeds through a free radical mechanism, resulting in the selective bromination at the 2-position of the pyrazine ring.
Industrial Production Methods
Industrial production methods for 2-Bromo-5-pyrimidin-2-ylpyrazine often involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistency and safety.
化学反应分析
Types of Reactions
2-Bromo-5-pyrimidin-2-ylpyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazines with functional groups like amino, thiol, or alkoxy groups.
Coupling Reactions: Products include biaryl or styrene derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound with altered electronic properties.
相似化合物的比较
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine ring and exhibit similar biological activities, such as antitrypanosomal and antiplasmodial properties.
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds are structurally similar and are studied for their anti-fibrotic and anti-cancer activities.
5-Bromo-2-iodopyrimidine: This compound is used in selective palladium-catalyzed cross-coupling reactions and serves as an intermediate in the synthesis of various substituted pyrimidine compounds.
Uniqueness
2-Bromo-5-pyrimidin-2-ylpyrazine is unique due to its dual pyrimidine-pyrazine structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with diverse biological and chemical applications.
属性
IUPAC Name |
2-bromo-5-pyrimidin-2-ylpyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4/c9-7-5-12-6(4-13-7)8-10-2-1-3-11-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZNWTNTXVPABR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CN=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
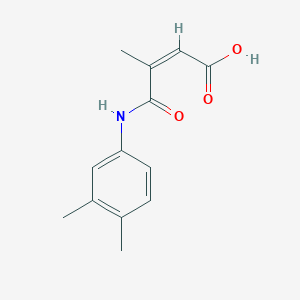
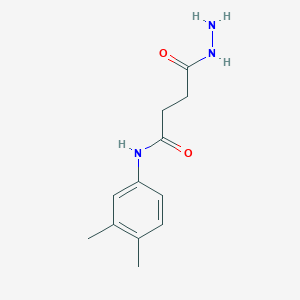
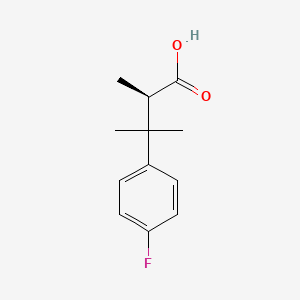
![1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride](/img/structure/B2464164.png)
![(5-chloro-2-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2464167.png)


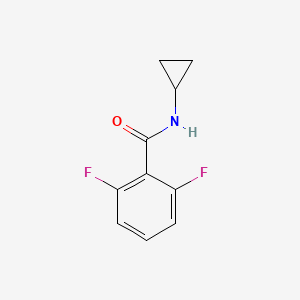
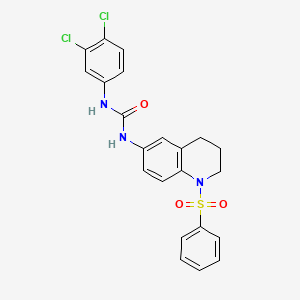
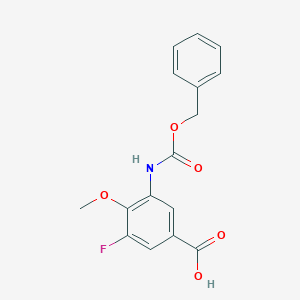
![3-tert-butyl-6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2464178.png)
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide](/img/structure/B2464179.png)
